3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester

Descripción

Chemical Identity and Classification

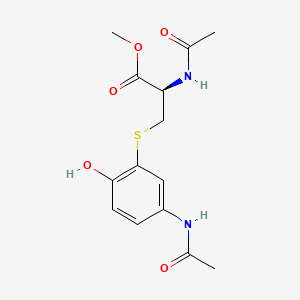

3-(N-Acetyl-L-cystein-S-yl) acetaminophen methyl ester (CAS: 1391068-08-8) is a synthetic derivative of acetaminophen (paracetamol) conjugated with N-acetyl-L-cysteine via a thioether bond, followed by esterification of the carboxylic acid group. Its molecular formula is $$ \text{C}{14}\text{H}{18}\text{N}{2}\text{O}{5}\text{S} $$, with a molecular weight of 326.368 g/mol. The compound’s density is $$ 1.3 \pm 0.1 \, \text{g/cm}^3 $$, and it exhibits a boiling point of $$ 594.5 \pm 50.0 \, ^\circ\text{C} $$ at 760 mmHg. Key structural features include:

- A thioether linkage between the cysteine sulfur atom and the aromatic ring of acetaminophen.

- An N-acetyl group on the cysteine moiety.

- A methyl ester substituent on the carboxylate group.

This compound is classified as a mercapturate , a terminal metabolite in the glutathione conjugation pathway, and serves as a stabilized analog for analytical studies.

Historical Context in Metabolite Research

The discovery of 3-(N-acetyl-L-cystein-S-yl) acetaminophen methyl ester is rooted in mid-20th-century research on acetaminophen metabolism. Early studies identified acetaminophen’s hepatotoxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which forms covalent adducts with cellular proteins and glutathione. By the 1970s, researchers established that glutathione conjugation neutralizes NAPQI, producing mercapturic acids excreted in urine.

The methyl ester derivative gained prominence in the 1980s–1990s as a stable analog for detecting protein adducts in hepatic tissues. Immunoblot analyses in the 1990s revealed that serum adducts of this compound correlate with acetaminophen-induced liver injury, establishing its role as a biomarker. Advances in liquid chromatography-tandem mass spectrometry (LC-MS/MS) later enabled precise quantification in proteomic studies.

Significance in Biochemical and Proteomics Research

This compound is pivotal in studying drug-protein interactions and oxidative stress mechanisms . Key applications include:

- Biomarker for Hepatotoxicity : Serum levels of 3-(N-acetyl-L-cystein-S-yl) acetaminophen adducts correlate with hepatic necrosis in overdose cases. Adducts exceeding 1.0 nmol/mL predict severe liver injury (ALT > 1,000 IU/L).

- Proteomic Mapping : LC-MS/MS studies identify proteins targeted by NAPQI, including mitochondrial enzymes (e.g., ATP synthase) and cytoskeletal components.

- Mechanistic Insights : Adduct formation disrupts protein function by modifying cysteine residues, altering enzymatic activity, and inducing endoplasmic reticulum stress.

For example, immunoblot analyses detected adducts in 55 kDa and 102 kDa hepatic proteins, likely corresponding to albumin and cytochrome P450 isoforms.

Relationship to Acetaminophen Metabolism

Acetaminophen metabolism involves three primary pathways:

- Glucuronidation/Sulfation : ~90% of the drug is converted to non-toxic conjugates.

- CYP450 Oxidation : CYP2E1 and CYP3A4 oxidize 5–10% of acetaminophen to NAPQI.

- Glutathione Detoxification : NAPQI reacts with glutathione to form 3-(glutathion-S-yl) acetaminophen, which is processed into mercapturic acids (e.g., 3-(N-acetyl-L-cystein-S-yl) acetaminophen) via enzymatic hydrolysis and acetylation.

The methyl ester derivative is synthetically stabilized for analytical purposes, mimicking the mercapturate’s structure while enhancing chromatographic detection.

Role in Glutathione Biochemistry

Glutathione (GSH) conjugation is a critical defense mechanism against electrophilic toxins. Key steps involving this compound include:

- GSH Adduct Formation : NAPQI binds to GSH via glutathione S-transferases (GSTs), forming 3-(glutathion-S-yl) acetaminophen.

- Mercapturate Pathway :

- Excretion : Mercapturates are excreted renally, while their methyl ester analogs serve as stable references in metabolic studies.

This pathway underscores glutathione’s role in mitigating oxidative damage and maintaining redox homeostasis.

Propiedades

IUPAC Name |

methyl (2R)-2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5S/c1-8(17)15-10-4-5-12(19)13(6-10)22-7-11(14(20)21-3)16-9(2)18/h4-6,11,19H,7H2,1-3H3,(H,15,17)(H,16,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANDXAUAPYAINA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Esterification of N-Acetyl-L-Cysteine

N-Acetyl-L-cysteine is first converted to its methyl ester using an acid-catalyzed reaction. As described in patent US9763902B2, N-acetyl-L-cysteine is suspended in dry methanol under nitrogen, followed by the addition of concentrated sulfuric acid as a catalyst. The mixture is stirred for 24 hours at room temperature, after which the acid is neutralized with saturated aqueous sodium bicarbonate. The organic layer is separated, dried with anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-acetyl-L-cysteine methyl ester.

Key Reaction Conditions:

Conjugation with Acetaminophen Metabolite

The methyl ester intermediate is then reacted with a reactive acetaminophen metabolite, likely 5-(acetylamino)-2-hydroxyphenyl. This step involves nucleophilic substitution at the sulfur atom of N-acetyl-L-cysteine methyl ester. While specific details are scarce in the provided sources, analogous methods for synthesizing cysteine-conjugated metabolites suggest the use of mild basic conditions to facilitate thiol-disulfide exchange or direct electrophilic aromatic substitution.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

A method developed for synthesizing C-terminal cysteine methyl esters in peptides offers insights into alternative preparation routes. By anchoring Fmoc-Cys-OCH₃ to trityl chloride resins, researchers achieved high-purity peptides with C-terminal methyl esters. Adapting this approach, 3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester could be synthesized via:

-

Resin Activation: 2-ClTrt-Cl or Trt-Cl resins are functionalized with Fmoc-Cys-OCH₃ through thiol-mediated binding.

-

Peptide Elongation: Standard Fmoc-based SPPS introduces the acetaminophen-derived moiety.

-

Cleavage and Purification: The product is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reversed-phase HPLC.

Advantages:

Purification and Characterization

Purification Techniques

Crude 3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester is purified using:

Analytical Data

Physical Properties:

| Property | Value | Source |

|---|---|---|

| Melting Point | 138–141°C (crude); 147–151°C (purified) | |

| Boiling Point | 594.5±50.0°C at 760 mmHg | |

| Density | 1.3±0.1 g/cm³ | |

| Solubility | Methanol |

Spectroscopic Characterization:

Applications and Stability

Metabolic Studies

This compound is used to investigate acetaminophen’s hepatic detoxification via the mercapturic acid pathway. Its methyl ester group enhances cell membrane permeability, facilitating in vitro toxicity assays.

Challenges and Optimization

Byproduct Formation

The primary impurity, di-NACA (disulfide dimer), forms during ammonolysis. Mitigation strategies include:

Análisis De Reacciones Químicas

Types of Reactions

3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester undergoes several types of chemical reactions, including:

Reduction: Reduction reactions can break disulfide bonds, converting the compound back to its thiol form.

Substitution: The acetyl group can be substituted under specific conditions, altering the compound’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.

Substitution Reagents: Acyl chlorides, anhydrides.

Major Products Formed

Oxidation: Formation of disulfide-linked dimers.

Reduction: Regeneration of the thiol form.

Substitution: Formation of various acetylated derivatives.

Aplicaciones Científicas De Investigación

3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester is used in various scientific research applications, including:

Proteomics: As a specialty product for studying protein interactions and modifications.

Drug Metabolism: To investigate the metabolic pathways and detoxification mechanisms of acetaminophen.

Antioxidant Research: Due to its thiol group, it is used in studies related to oxidative stress and antioxidant defense mechanisms.

Medical Research:

Mecanismo De Acción

The mechanism of action of 3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester involves several pathways:

Glutathione Synthesis: The N-acetyl-L-cysteine moiety stimulates the synthesis of glutathione, a crucial antioxidant in the body.

Detoxification: The compound aids in the detoxification of acetaminophen by binding to its toxic metabolites and facilitating their excretion.

Antioxidant Activity: The thiol group in the cysteine moiety scavenges free radicals and reduces oxidative stress.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

Functional and Pharmacokinetic Differences

Metabolic Stability: The methyl ester group in 3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester enhances stability compared to non-esterified analogs like 3-(Cystein-S-yl) Acetaminophen, which are prone to hydrolysis . CEMA and 3HPMA exhibit lower specificity for acetaminophen toxicity but are validated biomarkers for environmental toxins .

Immunological Recognition: The hydroxyl and N-acetyl groups in 3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester are critical for antibody binding in ELISA assays. Replacing the N-acetyl group with a hydroxyl moiety reduces detection sensitivity by 5000-fold . In contrast, glucuronide or sulfate conjugates (e.g., 4-acetaminophen glucuronide) lack epitope recognition due to altered stereochemistry .

Analytical Detection: LC-MS quantification of 3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester shows superior reliability (CV: 0.03) compared to acetaminophen glucuronide (CV: 0.07) and sulfate (CV: 0.06) .

Toxicological Relevance

- Role in Hepatotoxicity: Covalent binding of NAPQI to hepatic proteins initiates necrosis, but 3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester itself is non-toxic, serving as a detoxification product .

Actividad Biológica

3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester (NAC-Acetaminophen) is a compound that combines the analgesic properties of acetaminophen with the antioxidant effects of N-acetyl-L-cysteine (NAC). This unique combination has made it a subject of interest in various fields of biomedical research, particularly in understanding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Composition and Synthesis

The molecular formula for NAC-Acetaminophen is , with a molecular weight of 326.37 g/mol. The synthesis typically involves the esterification of acetaminophen with NAC under acidic conditions, often using methanol as a solvent. The general steps include:

- Dissolution : Acetaminophen is dissolved in methanol.

- Addition : N-acetyl-L-cysteine is added to the solution.

- Acidification : The mixture is acidified to catalyze the esterification reaction.

- Purification : The product is purified via crystallization or chromatography.

The biological activity of NAC-Acetaminophen can be attributed to several mechanisms:

- Glutathione Synthesis : The NAC moiety enhances glutathione production, which is crucial for cellular antioxidant defense.

- Detoxification : It aids in detoxifying acetaminophen by binding to its toxic metabolites, facilitating their excretion.

- Antioxidant Activity : The thiol group in NAC scavenges free radicals, thereby reducing oxidative stress within cells.

Biological Activity and Applications

NAC-Acetaminophen has shown promise in various research applications:

- Proteomics : It serves as a tool for studying protein interactions and modifications due to its ability to modify thiol groups on proteins.

- Drug Metabolism Studies : Researchers investigate how this compound influences the metabolic pathways of acetaminophen and its protective effects against glutathione depletion during overdose scenarios .

- Antioxidant Research : Its antioxidant properties make it valuable in exploring mechanisms related to oxidative stress and cellular protection.

Comparative Analysis with Similar Compounds

| Compound | Properties | Unique Features |

|---|---|---|

| N-Acetyl-L-cysteine | Antioxidant, mucolytic agent | Precursor to glutathione |

| Acetaminophen | Analgesic and antipyretic | Commonly used pain reliever |

| N-Acetyl-L-cysteine Methyl Ester | Similar structure but lacks acetaminophen moiety | Focused on antioxidant properties |

| 3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester | Analgesic and antioxidant | Combines properties of both acetaminophen and NAC |

Case Studies and Research Findings

Recent studies have highlighted the significance of NAC-Acetaminophen in mitigating acetaminophen toxicity:

-

Acetaminophen Overdose Studies :

- NAC has been established as a standard treatment for acetaminophen overdose, significantly improving patient outcomes when administered promptly after ingestion .

- A study indicated that administering NAC within 10 hours post-overdose led to a marked decrease in liver enzyme levels, suggesting reduced hepatotoxicity .

- Metabolic Pathway Investigations :

-

Oxidative Stress Studies :

- Investigations into oxidative stress have demonstrated that NAC-Acetaminophen effectively reduces markers of oxidative damage in cellular models exposed to high levels of reactive oxygen species (ROS).

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, often coupled with isotope-labeled internal standards (e.g., deuterated analogs) to enhance precision. For example, non-targeted metabolomics workflows have successfully mapped acetaminophen metabolites, including this compound, in human plasma using reverse-phase chromatography and negative/positive ionization modes . Validation protocols should include recovery tests and matrix effect assessments to ensure reproducibility.

Q. How is 3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Methyl Ester synthesized in vitro?

- Methodological Answer : The compound is typically synthesized via a two-step process:

Reactive Intermediate Formation : Acetaminophen is metabolized by CYP450 enzymes (e.g., CYP2E1) to form N-acetyl-p-benzoquinone imine (NAPQI), which reacts with glutathione (GSH) to yield 3-(N-acetyl-L-cystein-S-yl) acetaminophen.

Esterification : The cysteine adduct undergoes methyl esterification using methanol and acid catalysis, similar to protocols for synthesizing methyl esters of carboxylic acids (e.g., sulfuric acid as a catalyst under reflux) .

- Quality Control : Confirm purity via NMR (e.g., characteristic methyl ester peaks at δ ~3.6 ppm) and high-resolution MS (expected m/z = 311.07072 for [M+H]⁺) .

Q. What are the primary detoxification pathways involving this metabolite?

- Methodological Answer : The compound is a glutathione-derived metabolite formed during Phase II detoxification of acetaminophen. Key pathways include:

- CYP450-Mediated Oxidation : NAPQI generation via CYP2E1/CYP3A4.

- Conjugation with Glutathione : Catalyzed by glutathione S-transferases (GSTs), yielding 3-(cystein-S-yl) acetaminophen, which is further acetylated to form the N-acetylated derivative .

- Excretion : Primarily via renal clearance, with biliary excretion as a secondary route.

Advanced Research Questions

Q. How do genetic polymorphisms influence the formation and clearance of this metabolite?

- Methodological Answer : Genome-wide association studies (GWAS) have identified SNPs near CYP2C8 (rs57945749) and CYP4A11 (rs2297813) that correlate with altered ratios of this metabolite to other acetaminophen derivatives. For example:

- CYP2C8 SNP (rs57945749) : Associated with increased 3-(N-acetyl-L-cystein-S-yl) acetaminophen levels (p = 6.8×10⁻⁶), suggesting enhanced NAPQI detoxification .

- CYP4A11 SNP (rs2297813) : Linked to altered metabolite ratios, potentially due to modified ω-hydroxylation activity .

- Experimental Design : Use targeted genotyping in cohort studies paired with LC-MS-based metabolite profiling to validate these associations.

Q. How can researchers optimize experimental conditions for studying this metabolite’s pharmacokinetics?

- Methodological Answer : Apply the Taguchi experimental design to optimize parameters such as:

- Catalyst Concentration : Critical for esterification efficiency (e.g., 1.5 wt% NaOH maximizes yield) .

- Reaction Temperature : 60°C ideal for balancing reaction rate and byproduct suppression .

- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate the metabolite from plasma/serum, minimizing matrix interference .

Q. How to resolve contradictions in reported metabolite levels across studies?

- Methodological Answer : Discrepancies often arise from:

- Analytical Variability : Standardize protocols using certified reference materials (e.g., Toronto Research Chemicals’ adducts) and inter-laboratory validation .

- Population Genetics : Stratify cohorts by ethnicity to account for allele frequency differences (e.g., CYP2C8 variants vary between European and Asian populations) .

- Sample Handling : Control for pre-analytical factors (e.g., freeze-thaw cycles, hemolysis) that degrade glutathione adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.